Home > Products > Screening Compounds P30921 > N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide
N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide -

N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4966153
CAS Number:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib (Gleevec)

  • Compound Description: Imatinib, also known as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). It functions by selectively inhibiting the BCR-ABL tyrosine kinase, a protein responsible for the uncontrolled growth of white blood cells in CML. []
  • Compound Description: This compound is another name for Imatinib mesylate, the mesylate salt form of Imatinib. []
  • Relevance: Similar to Imatinib, this compound shares the core benzamide structure with N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide, reinforcing the significance of this structural motif in kinase inhibition and potential anti-cancer activity. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound represents the freebase form of Imatinib, distinct from its commonly encountered salt forms. It displays potent inhibition against tyrosine kinases, highlighting its role as a crucial pharmacophore within the Imatinib structure. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

  • Compound Description: This compound is another way of representing the freebase form of Imatinib, emphasizing its structural characteristics and potential as a therapeutic agent. []
  • Relevance: This alternative representation of the freebase form of Imatinib maintains the core benzamide structure found in N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide, further emphasizing the potential relevance of this shared motif in the context of kinase inhibition or similar biological activities. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

  • Compound Description: This compound is Nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, particularly cases resistant to other treatments like Imatinib. It also functions by inhibiting the BCR-ABL tyrosine kinase. [, , , ]

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

  • Compound Description: This compound, referred to in the context of its various salt forms, including (D)-tartrate, (L)-tartrate, succinate, and malonate, highlights the exploration of different salt forms to optimize the compound's pharmaceutical properties. [, ]

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

  • Compound Description: This compound, designated as AN-024, is highlighted as a key product in a synthetic route. While its specific biological activity is not discussed, its structural similarity to other compounds in the provided papers suggests potential relevance in the context of kinase inhibition or related mechanisms. []

Properties

Product Name

N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-20(24(2,22)23)16-9-5-14(6-10-16)17(21)19-15-7-3-13(4-8-15)11-12-18/h3-10H,11H2,1-2H3,(H,19,21)

InChI Key

XJWOGSFLVCAPFK-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C

Solubility

4.2 [ug/mL]

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.